molecular formula C18H16F2N4O2 B278811 N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278811
M. Wt: 358.3 g/mol
InChI Key: REEARXFNIHTKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, commonly known as DFT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFT is a triazole-based compound that is widely used in the development of new drugs and as a tool for studying the mechanism of action of various biological processes.

Mechanism of Action

The mechanism of action of DFT is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cellular proliferation and inflammation. DFT has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of signaling molecules that play a key role in inflammation.
Biochemical and Physiological Effects:
DFT has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation and pain. DFT has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

DFT has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it a versatile tool for studying various biological processes. However, there are also some limitations to using DFT in lab experiments. It can be toxic at high concentrations, and its effects on normal cells and tissues are not fully understood.

Future Directions

There are several potential future directions for research on DFT. One area of interest is the development of new cancer drugs based on the structure of DFT. Another area of interest is the study of the mechanism of action of DFT and its effects on various signaling pathways involved in cellular proliferation and inflammation. Finally, there is a need for further research on the toxicity and safety of DFT, particularly in the context of its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of DFT is a complex process that requires careful attention to detail and the use of specialized equipment. The most commonly used method for synthesizing DFT is the Huisgen cycloaddition reaction, which involves the reaction of an azide compound with an alkyne compound to form a triazole ring. The reaction is typically carried out under high pressure and at high temperatures to ensure the formation of the desired product.

Scientific Research Applications

DFT has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer drugs. DFT has also been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C18H16F2N4O2

Molecular Weight

358.3 g/mol

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H16F2N4O2/c1-2-15-16(22-23-24(15)13-8-4-3-5-9-13)17(25)21-12-7-6-10-14(11-12)26-18(19)20/h3-11,18H,2H2,1H3,(H,21,25)

InChI Key

REEARXFNIHTKBK-UHFFFAOYSA-N

SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(F)F

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(F)F

Origin of Product

United States

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